Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS 1823778‑98‑8) is a pre‑formed, bench‑stable potassium carboxylate salt of a Boc‑protected 2‑oxa‑6‑azaspiro[3.4]octane scaffold. The spirocyclic core belongs to a class of “multifunctional modules” explicitly designed for medicinal chemistry, offering three orthogonal functionalization handles within a compact, three‑dimensional framework.

Molecular Formula C12H18KNO5
Molecular Weight 295.37 g/mol
Cat. No. B15062618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Molecular FormulaC12H18KNO5
Molecular Weight295.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)[O-].[K+]
InChIInChI=1S/C12H19NO5.K/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1
InChIKeyKGEXRTUXDQHTGS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: A Boc-Protected Spirocyclic Building Block for Drug-Discovery Chemistry


Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS 1823778‑98‑8) is a pre‑formed, bench‑stable potassium carboxylate salt of a Boc‑protected 2‑oxa‑6‑azaspiro[3.4]octane scaffold . The spirocyclic core belongs to a class of “multifunctional modules” explicitly designed for medicinal chemistry, offering three orthogonal functionalization handles within a compact, three‑dimensional framework [1]. Its carboxylate anion is charge‑balanced by potassium, yielding a salt with distinct physicochemical properties—substantially lower lipophilicity, higher topological polar surface area, and a different hazard profile—compared with the corresponding free acid, lithium salt, or neutral ester analogues [2].

Why Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate Cannot Be Casually Replaced by In‑Class Analogues


Although multiple 2‑oxa‑6‑azaspiro[3.4]octane derivatives share the same core, the counter‑ion and the position of the Boc‑protected nitrogen fundamentally alter the compound’s lipophilicity, solubility, and reactivity profile . The potassium salt (LogP –3.38) is >4 log units more hydrophilic than the free acid (LogP 0.95) and >4.9 log units more hydrophilic than the neutral tert‑butyl ester (LogP 1.58) . Such a large shift in partition coefficient directly influences aqueous solubility, phase‑transfer behaviour, and the choice of reaction medium in subsequent synthetic steps. Consequently, substituting the potassium salt with the free acid or the tert‑butyl ester without compensating for the altered physicochemical properties can lead to unexpected precipitation, biphasic partitioning, or incomplete conversion during amide‑coupling or deprotection sequences .

Quantitative Differentiation Evidence for Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate Versus Closest Comparators


Lipophilicity (LogP) Comparison: Potassium Salt vs. Free Acid vs. tert-Butyl Ester

The potassium salt exhibits a computed LogP of –3.38, representing an extreme shift in hydrophilicity relative to the free acid (LogP 0.95) and the neutral tert‑butyl ester (LogP 1.58) . This 4.33‑log‑unit difference versus the free acid corresponds to ~21,000‑fold greater partitioning into water, which is expected to translate into markedly higher aqueous solubility and a different profile in shake‑flask or chromatographic LogP measurements .

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Potassium Salt vs. Free Acid vs. tert-Butyl Ester

The potassium salt bears a TPSA of 78.9 Ų, higher than the free acid (76.07 Ų) and substantially larger than the neutral tert‑butyl ester (38.77 Ų) . The 40 Ų increase relative to the ester flags the potassium salt as being far less likely to passively cross lipid bilayers, a feature that can be advantageous when designing low‑permeability probes or when minimizing CNS penetration is desired.

Polar surface area Membrane permeability ADME prediction

Hazard‑Profile Differentiation: Potassium Salt vs. Lithium Salt

The potassium salt is classified with acute‑toxicity hazard statements (H302, H312, H332) , whereas the closest metal‑counter‑ion analogue, the lithium salt (CAS 2344685‑61‑4), is classified primarily as a skin, eye, and respiratory irritant (H315, H319, H335) [1]. The differing toxicological profiles can influence shipping classification, laboratory handling requirements, and institutional procurement approvals.

Safety Toxicology Procurement compliance

Purity and Quality‑Control Specification Relative to In‑Class Comparators

The potassium salt is offered at ≥98% purity by a primary vendor , matching the purity specification of the free acid (≥98%) and exceeding that of the tert‑butyl ester analogue (typically 97%) . This purity parity ensures that selecting the potassium salt does not compromise quality, while the consistent ≥98% specification supports reproducible reaction stoichiometry in multistep synthesis.

Chemical purity Quality control Procurement specification

Spirocyclic Scaffold Validation in EGFR Kinase Inhibition

The 2‑oxa‑6‑azaspiro[3.4]octane scaffold, the core of the target compound, has been independently validated in a peer‑reviewed study of EGFR kinase inhibitors. Compound 21g, which bears a 2‑oxa‑6‑azaspiro[3.4]octane substituent, demonstrated higher EGFR inhibitory activity than the clinical lead gefitinib, combined with improved aqueous solubility [1]. While the potassium salt itself is a protected intermediate, its scaffold is directly linked to a proven pharmacophoric element, supporting its prioritization as a starting material for kinase‑focused library synthesis.

EGFR inhibitor Antitumor Scaffold validation

High‑Impact Application Scenarios for Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate Based on Quantitative Evidence


Aqueous‑Phase Amide‑Coupling or Bioconjugation Reactions

Because the potassium salt exhibits a LogP of –3.38—more than 4 log units lower than the free acid—it readily dissolves in aqueous buffers and polar aprotic solvent mixtures . This property makes it the preferred carboxylate source for water‑compatible coupling reagents (e.g., EDC/NHS in water) or for bioconjugation steps where organic co‑solvents must be minimized to preserve protein or nucleic acid integrity.

Kinase‑Focused Fragment or Lead‑Generation Libraries

The 2‑oxa‑6‑azaspiro[3.4]octane scaffold has demonstrated EGFR inhibitory activity superior to gefitinib in a peer‑reviewed study . Researchers building kinase‑targeted compound collections can use the Boc‑protected potassium salt as a late‑stage diversification intermediate, leveraging its pre‑installed carboxylic acid handle for rapid analogue synthesis while retaining the biologically validated spirocyclic core.

Safety‑Optimized Laboratory Procurement for High‑Throughput Chemistry

The potassium salt’s acute‑toxicity GHS classification (H302/H312/H332) is distinct from the lithium salt’s irritation‑focused profile (H315/H319/H335) [1]. For high‑throughput chemistry workflows where large numbers of compounds are handled daily, the potassium salt’s hazard profile may align better with existing institutional safety protocols, simplifying inventory management and reducing the need for additional personal protective measures.

Synthesis of Peripheral‑Restricted or Low‑Permeability Probes

With a TPSA of 78.9 Ų—significantly higher than the neutral tert‑butyl ester (38.77 Ų)—the potassium salt is a logical choice for design campaigns that aim to minimize passive membrane permeability . This is particularly relevant for peripheral‑target programs where CNS exclusion is desired, or for developing chemical probes intended to act exclusively in the extracellular or gut‑restricted compartment.

Quote Request

Request a Quote for Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.